molecular formula C17H15N3O6S2 B1680698 3,4-dimethoxy-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide CAS No. 199666-03-0

3,4-dimethoxy-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide

Número de catálogo B1680698
Número CAS: 199666-03-0
Peso molecular: 421.5 g/mol
Clave InChI: NDPBMCKQJOZAQX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-Dimethoxy-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide is a small organic molecule that has been studied for its potential use in a variety of medical and scientific applications. It is a member of the thiazole family of compounds, which are known for their ability to undergo oxidation-reduction reactions. This molecule has been studied for its ability to interact with proteins, enzymes, and DNA, and has been found to possess a variety of biological activities.

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Research

Ro 61-8048 is widely recognized for its role in neurodegenerative disease research due to its inhibitory effect on kynurenine 3-monooxygenase (KMO). This enzyme is involved in the kynurenine pathway, which is significant in the pathogenesis of neurodegenerative disorders such as Huntington’s disease, Alzheimer’s disease, and Parkinson’s disease . By inhibiting KMO, Ro 61-8048 can potentially alter the production of neuroactive metabolites, providing a therapeutic target for these conditions.

Allosteric Inhibition Studies

The compound has been studied for its allosteric inhibition properties. Ro 61-8048 binds in a unique tunnel near the substrate-binding pocket of KMO, affecting the conformation of essential catalytic residues and blocking substrate entry or product release. This noncompetitive inhibition is crucial for understanding the enzyme’s regulation and for developing new inhibitory drugs .

Ischemia and Neuroprotection

In the context of ischemia, Ro 61-8048 has shown promise in reducing ischemia-mediated neuronal damage. It does this by preventing the conversion of kynurenine to 3-hydroxykynurenine, a step in the kynurenine pathway that can lead to neurotoxicity. This property makes it a valuable tool for studying neuroprotective strategies in conditions like stroke .

Addiction and Dependency Research

Ro 61-8048 has been utilized in addiction research, particularly concerning nicotine dependency. It decreases nicotine self-administration in vivo, suggesting that modulation of the kynurenine pathway could influence addictive behaviors and offer a novel approach to addiction therapy .

Surgical and Traumatic Brain Injury

The compound has been applied in models of surgically induced brain injury to prevent post-operative brain edema and consequent neuronal apoptosis. This application highlights its potential in therapeutic interventions following traumatic or surgical brain injuries .

Antidystonic and Anticonvulsant Effects

Ro 61-8048 exhibits antidystonic and anticonvulsant activities, making it a compound of interest in the study of movement disorders and seizure disorders. Its ability to penetrate the brain and modulate neuroactive pathways provides a basis for exploring treatments for these conditions .

Propiedades

IUPAC Name

3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S2/c1-25-15-7-6-13(9-16(15)26-2)28(23,24)19-17-18-14(10-27-17)11-4-3-5-12(8-11)20(21)22/h3-10H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPBMCKQJOZAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415218
Record name Ro 61-8048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide

CAS RN

199666-03-0
Record name 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199666-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 61-8048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 199666-03-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 0.5 g of 4-(3-nitro-phenyl)-thiazol-2-ylamine hydrobromide with 0.43 g of 3,4-dimethoxy-benzenesulfonyl chloride was stirred overnight with 2 ml of pyridine. The resulting, red colored suspension was poured into 30 ml of 1N hydrochloric acid and the organic phase was separated and dissolved in a mixture of 20 ml of ethanol and 20 ml of 2N sodium hydroxide solution. After the addition of 0.5 g of active charcoal the mixture was stirred at room temperature for 30 minutes and subsequently the active charcoal was filtered off. The product separated as an oil upon neutralization and was thereupon treated once more with active charcoal. The product separated upon renewed neutralization with concentrated hydrochloric acid. Recrystallization from 25 ml of 60% ethanol yielded 0.12 g of 3,4-dimethoxy-N-[4-(3-nitro-phenyl)-thiazol-2-yl]-benzenesulfonamide as colourless crystals.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(3-Nitrophenyl)thiazol-2-amine (1.10 g, 5.0 mmol) was dissolved in dry pyridine (16 mL) and then 3,4-dimethoxybenzene-1-sulfonyl chloride (1.323 g, 5.59 mmol) was added. The reaction mixture was stirred at room temperature for 23 h and then the pyridine was flashed off in vacuo with toluene. The residue was slurried with EtOAc and water. Full solution was achieved and then ice cold 1M NaOH was added. After thorough shaking, the aqueous phase was separated and the organic phase was twice extracted with 1M NaOH and then with water until no yellow color was extracted. The aqueous extract was combined with the NaOH solution and the solution was made slightly acidic with 3M HCl. The product was extracted into EtOAc, then washed successively with H2O and saturated NaCl solution. After drying over Na2SO4, the solvent was removed in vacuo to give a gum which contained HOAc. This was flashed off with toluene. The foam remained slowly solidified and after drying in vacuo, weighed 1.632 g (77.4%) and was greater than 95% pure by TLC. This material was taken up in hot EtOAc, diluted with about one-half the volume of hexane while hot which induced crystallization. The first crop weighed 1.352 g and was pure by TLC, but had no distinct melting point. Yield of pure material (TLC) was 64.2%.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
1.323 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3,4-dimethoxy-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3,4-dimethoxy-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide
Reactant of Route 4
3,4-dimethoxy-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide
Reactant of Route 5
3,4-dimethoxy-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3,4-dimethoxy-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide

Q & A

Q1: What is the primary mechanism of action of Ro 61-8048?

A: Ro 61-8048 functions by selectively inhibiting KMO, a key enzyme in the kynurenine pathway of tryptophan metabolism. [, ] This pathway is responsible for producing neuroactive metabolites like kynurenic acid (KYNA) and quinolinic acid (QUIN).

Q2: How does Ro 61-8048 impact the balance of KYNA and QUIN in the brain?

A: By inhibiting KMO, Ro 61-8048 shifts the metabolic flux towards KYNA production, an NMDA receptor antagonist, while reducing the formation of QUIN, an NMDA receptor agonist. [, , ]

Q3: What are the downstream effects of KMO inhibition by Ro 61-8048?

A3: Ro 61-8048's inhibition of KMO leads to several downstream effects:

  • Reduced neurotoxicity: By decreasing QUIN levels, Ro 61-8048 mitigates excitotoxicity and neuronal damage. [, ]
  • Anti-inflammatory effects: KMO inhibition modulates immune responses and reduces inflammatory processes in the central nervous system (CNS). [, ]
  • Neuroprotective effects: Ro 61-8048 has demonstrated neuroprotective capabilities in various models of brain injury and neurodegenerative diseases. [, , ]

Q4: What is the molecular formula and weight of Ro 61-8048?

A4: The molecular formula of Ro 61-8048 is C18H15N3O6S2, and its molecular weight is 433.46 g/mol.

Q5: Has the stability of Ro 61-8048 been investigated?

A: While specific studies on material compatibility are limited, research indicates that Ro 61-8048 demonstrates stability under experimental conditions for in vitro and in vivo studies. [] Further research is needed to fully elucidate its stability profile under various conditions.

Q6: Does Ro 61-8048 possess any intrinsic catalytic properties?

A: Ro 61-8048 is primarily recognized for its inhibitory properties against KMO rather than its catalytic capabilities. [, ] Its main application lies in modulating the kynurenine pathway.

Q7: Have computational studies been conducted on Ro 61-8048?

A: Yes, computational studies have helped elucidate the interaction between Ro 61-8048 and KMO. Molecular docking simulations have revealed the binding site of Ro 61-8048 within the enzyme's active site, providing insights into its inhibitory mechanism. [, ] Surface plasmon resonance (SPR) assays further confirmed the binding affinity and kinetics of Ro 61-8048 to KMO. []

Q8: How do structural modifications of Ro 61-8048 affect its activity?

A: Research on SAR has focused on understanding the influence of specific structural elements of Ro 61-8048 on its KMO inhibitory activity. Modifications to the molecule's thiazole ring, sulfonamide group, and nitrophenyl moiety have been explored to optimize its potency and selectivity. [, ]

Q9: Are there specific formulation strategies employed to enhance the stability or bioavailability of Ro 61-8048?

A: While specific formulation details for Ro 61-8048 are limited in the provided research, formulation strategies generally aim to enhance stability, solubility, and bioavailability. These strategies may include using specific solvents, excipients, or drug delivery systems. []

Q10: What in vitro and in vivo models have been used to study the effects of Ro 61-8048?

A10: Ro 61-8048 has been extensively studied in various models:

  • Cell-based assays: Researchers have utilized cell cultures, including microglia and neuronal cells, to investigate the effects of Ro 61-8048 on inflammatory responses, neurotoxicity, and cellular signaling pathways. [, , ]
  • Animal models: Ro 61-8048 has shown efficacy in preclinical models of:
    • Neurodegenerative diseases: Parkinson's disease, Alzheimer's disease, and Huntington's disease. [, , ]
    • Brain injury: Ischemic stroke and traumatic brain injury. [, , ]
    • Psychiatric disorders: Depression and addiction. [, , ]
    • Autoimmune diseases: Multiple sclerosis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.